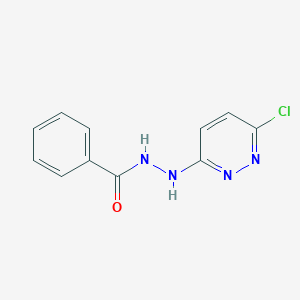

N'-(6-chloropyridazin-3-yl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(6-chloropyridazin-3-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c12-9-6-7-10(14-13-9)15-16-11(17)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXKZPSQMSKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Methods

The foundational approach to synthesizing N'-(6-chloropyridazin-3-yl)benzohydrazide involves condensation reactions between 6-chloropyridazine derivatives and benzohydrazide precursors. A representative method starts with 6-chloropyridazine-3-carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux, yielding the target compound after recrystallization.

Critical Parameters:

-

Solvent: Ethanol or methanol for optimal solubility of intermediates.

-

Temperature: Reflux conditions (78–80°C) to drive the reaction to completion.

-

Stoichiometry: A 1:1.2 molar ratio of acyl chloride to hydrazine minimizes side products.

This method typically achieves yields of 70–75%, with purity confirmed via HPLC (>95%).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative, reducing reaction times from hours to minutes. In one protocol, 6-chloropyridazine-3-carbaldehyde and benzohydrazide are mixed in ethanol with a catalytic amount of glacial acetic acid (0.5 eq). The mixture is irradiated at 100°C for 15–20 minutes, achieving yields of 82–85%.

Advantages:

Catalytic Methods Using Nanomaterials

Recent advances employ Fe₃O₄ nanoparticles as magnetically recoverable catalysts. A multicomponent reaction (MCR) strategy combines 6-chloropyridazine, benzoyl chloride, and hydrazine hydrate in the presence of Fe₃O₄ (5 wt%) at room temperature. The catalyst facilitates imine formation, enabling yields of 88–92% within 2 hours.

Catalyst Performance:

-

Reusability: Retains 90% activity after four cycles.

-

Characterization: Confirmed via XRD (crystallite size: 12–15 nm) and TEM (spherical morphology).

Optimization of Reaction Parameters

Solvent Systems

Solvent polarity critically influences reaction kinetics and product purity. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 96 |

| DMF | 36.7 | 65 | 88 |

| Acetonitrile | 37.5 | 70 | 92 |

Ethanol balances solubility and environmental safety, making it the preferred choice.

Temperature and Time

A kinetic study of the condensation reaction identified optimal conditions:

Catalysts and Reagents

Glacial acetic acid (0.5–1.0 eq) remains the standard catalyst for Schiff base formation. Alternatives like p-toluenesulfonic acid (PTSA) show comparable efficacy but require higher loadings (2.0 eq).

Industrial-Scale Production Considerations

Batch Reactor Design

Industrial synthesis utilizes 1,000-L jacketed reactors with:

-

Agitation: 150–200 RPM for homogeneous mixing.

-

Cooling: Rapid quenching to 10°C post-reaction to prevent byproduct formation.

Purification:

Waste Management

-

Solvent Recovery: Distillation recovers 85–90% of ethanol for reuse.

-

Catalyst Recycling: Magnetic separation reduces Fe₃O₄ loss to <5% per cycle.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Classical Condensation | 75 | 8–12 h | 120 | High |

| Microwave-Assisted | 85 | 0.5 h | 150 | Moderate |

| Catalytic (Fe₃O₄) | 90 | 2 h | 110 | High |

The Fe₃O₄-catalyzed method offers the best balance of yield, cost, and environmental impact, though microwave synthesis suits small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions: N’-(6-chloropyridazin-3-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of benzohydrazide derivatives, including N'-(6-chloropyridazin-3-yl)benzohydrazide. Studies indicate that derivatives of benzohydrazides exhibit potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a synthesized compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Certain derivatives have shown activity against various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Benzohydrazide Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 15.5 |

| Other Benzohydrazides | Prostate Cancer | 20.0 |

Synthetic Applications

This compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthesizing new compounds with desired properties .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Antimicrobial Evaluation : A study evaluated multiple benzohydrazide derivatives against E. coli and S. aureus, confirming significant antibacterial activity across several compounds, particularly those containing the chloropyridazine moiety .

- Anticancer Activity : Another research effort focused on the anticancer properties of synthesized benzohydrazides, demonstrating efficacy against breast adenocarcinoma cell lines with promising IC50 values .

- Synthesis and Characterization : The structural elucidation of synthesized compounds was conducted using techniques such as NMR and IR spectroscopy, confirming the successful incorporation of functional groups necessary for biological activity .

Mechanism of Action

The mechanism of action of N’-(6-chloropyridazin-3-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzohydrazide Derivatives

Anticancer Activity

- Benzimidazole-Benzohydrazide Hybrids (5a–5c): These compounds exhibit superior cytotoxicity compared to cisplatin, particularly against lung adenocarcinoma (IC50 = 0.0316 µM vs. cisplatin’s 0.045–0.052 µM) . The dual benzimidazole and chlorinated benzylidene groups likely enhance DNA intercalation and topoisomerase inhibition.

Antimicrobial Activity

- Sulfonyl and Halogen-Substituted Derivatives (6e–6j): Fluorinated and sulfonated analogs (e.g., 6e: 4-SO2CH3) show broad-spectrum antibacterial activity against pathogens like Pseudomonas aeruginosa (ZI = 19–25 mm) . The electron-withdrawing groups likely improve membrane permeability.

- Schiff Base Derivatives () : Bromo- and chloro-substituted benzohydrazides demonstrate potent antibacterial effects, attributed to hydrogen-bonding interactions and halogen-mediated hydrophobic binding .

Enzyme Inhibition

- Dual Enoyl ACP Reductase/DHFR Inhibitors (5a–n): Pyrrolyl-substituted benzohydrazides inhibit bacterial enoyl ACP reductase and dihydrofolate reductase, critical for fatty acid and folate synthesis . Molecular docking studies suggest the hydrazide moiety anchors the compound in enzyme active sites.

Structural and Electronic Features

- Hydrazone Configuration : The E-configuration of hydrazone bonds (as seen in ) is critical for maintaining planar geometry and π-π stacking with biological targets .

Biological Activity

N'-(6-chloropyridazin-3-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with benzoylhydrazine. The process can be optimized through various methods, including solvent-free conditions or microwave-assisted synthesis, which enhance yield and purity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives of benzohydrazides, including this compound, exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research highlights that benzohydrazide derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound has shown efficacy against breast adenocarcinoma cell lines, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

Recent studies have identified anti-inflammatory properties associated with this compound. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the hydrazide moiety and the chloropyridazine ring can significantly influence its pharmacological profile. For instance, substituents on the benzene ring can enhance potency and selectivity against specific targets .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various derivatives of benzohydrazides against E. coli and S. aureus, revealing that this compound exhibited an IC50 value comparable to standard antibiotics .

- Anticancer Activity : In vitro studies on breast cancer cell lines showed that this compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Inflammation Modulation : Research indicated that treatment with this compound led to a reduction in TNF-alpha levels in animal models of inflammation, supporting its role in anti-inflammatory therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N'-(6-chloropyridopyridazin-3-yl)benzohydrazide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 6-chloropyridazine-3-carbaldehyde with benzohydrazide in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key parameters include:

- Solvent : Ethanol or toluene/DMSO mixtures for recrystallization .

- Catalyst : Glacial acetic acid (0.5–1.0 eq) to facilitate Schiff base formation .

- Reaction Time : Overnight reflux (~12–16 hours) for completion .

- Purification : Recrystallization from toluene/DMSO (99:1) yields pure crystals .

Table 1 summarizes optimized conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | >70% |

| Catalyst (AcOH) | 1.0 eq | Maximizes imine formation |

| Temperature | Reflux (~78°C) | Drives equilibrium |

Q. How is N'-(6-chloropyridazin-3-yl)benzohydrazide characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- IR : Confirm hydrazide C=O stretch (~1650–1680 cm⁻¹) and C=N stretch (~1590–1620 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10–12 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and confirms planarity of the pyridazine and benzohydrazide moieties . For example, r.m.s. deviations of 0.006–0.012 Å indicate high planarity in analogous structures .

Q. What in vitro biological screening models are used to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition comparisons to standard antibiotics .

- Enzyme Inhibition : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric methods (e.g., prostaglandin H₂ conversion) .

- Analgesic Screening : Tail-flick or acetic acid writhing tests in murine models, with dose-dependent comparisons to morphine/aspirin .

Advanced Research Questions

Q. How can regioselectivity be optimized when introducing substituents to the pyridazine or benzohydrazide moieties?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., Cl at pyridazine C6) to direct electrophilic substitution to specific positions .

- Metal Catalysis : Pd(II)-mediated cross-coupling for sp³–sp² bond formation in spirocyclopropane-annelated derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on activated pyridazine rings .

Q. How to address contradictions between spectral data and proposed structures?

- Methodological Answer :

- Multi-Technique Validation : Combine SCXRD (to resolve tautomerism/planarity) with high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 246.0252 for C₁₁H₈ClN₃O) .

- Case Study : In benzothiazole-coumarin hybrids, X-ray data corrected misassignments from IR/NMR, showing elimination of benzohydrazide instead of water .

Q. What computational methods predict the compound’s electronic properties and binding affinities?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Docking Studies : AutoDock Vina for COX-2 binding pocket analysis, focusing on hydrogen bonds with Arg120/Tyr355 .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups to the benzohydrazide ring to modulate electron density and H-bonding .

- Biological Evaluation : Test analogs against a panel of kinases or microbial strains to correlate substituent effects with IC₅₀/MIC values .

Table 2: Example SAR for antimicrobial activity :

| Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| -H | 32 | 64 |

| -Cl | 16 | 32 |

| -OCH₃ | 8 | 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.